REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](N)([NH:11][CH3:12])[CH:6]([CH:10]=1)[C:7]([O-:9])=[O:8].C(NC1C=CC(C(O)=O)=C(N[CH2:28][C:29]2[O:30][CH:31]=[CH:32][CH:33]=2)C=1)(=O)C.CC1OC(C=O)=CC=1>ClCCCl.C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:11][CH2:12][C:31]2[O:30][C:29]([CH3:28])=[CH:33][CH:32]=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]
|
Name
|
5-chloro-2-amino-methylanthranilate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(C(C(=O)[O-])C1)(NC)N
|
Name
|
compound 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)NCC=1OC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
acetone hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After workup, the product was isolated by FC
|
Type
|
CUSTOM
|
Details
|
to afford a light yellow solid
|
Type
|
CUSTOM
|
Details
|
at 60° C.
|
Type
|
CUSTOM
|
Details
|
for 12 hrs
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
the product collected as an off-white solid
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)NCC=1OC(=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |